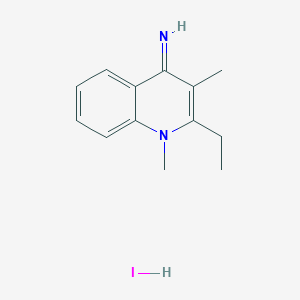

2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide

Description

Properties

IUPAC Name |

2-ethyl-1,3-dimethylquinolin-4-imine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.HI/c1-4-11-9(2)13(14)10-7-5-6-8-12(10)15(11)3;/h5-8,14H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHRFZAHMGRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=N)C2=CC=CC=C2N1C)C.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

MMV006278, like many antimalarial compounds, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

MMV006278 has been primarily studied for its antimalarial activity. It has shown high potency against laboratory strains of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug . Beyond its use in malaria research, compounds like MMV006278 can also serve as valuable tools in studying the biology of the malaria parasite and the mechanisms of drug resistance.

Mechanism of Action

The exact mechanism of action of MMV006278 is not fully understood. it is believed to target specific pathways in the malaria parasite, potentially involving inhibition of key enzymes or disruption of critical biological processes. For example, some antimalarial compounds have been shown to inhibit thioredoxin reductase, an enzyme essential for maintaining the redox balance in the parasite .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

4-Hydroxyquinolin-2-(1H)-ones ()

Compounds such as 4-hydroxy-3-phenylquinolin-2(1H)-one (4A) and 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) share the quinoline core but differ in substituents. Key distinctions include:

- Substituent Effects: The target compound lacks hydroxyl (-OH) and methoxy (-OCH₃) groups, which are present in 4A–4D.

- Synthesis: 4-Hydroxyquinolinones are synthesized via thermal condensation of anilines and malonic acid esters, whereas the target compound’s synthesis may involve alkylation and quaternization steps to introduce ethyl/methyl groups and the hydroiodide counterion .

Brominated and Chlorinated Derivatives ()

Compounds like 3-bromo-3-phenylquinoline-2,4(1H,3H)-dione (6A) highlight the impact of halogenation. Bromine or chlorine atoms at position 3 increase molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution). In contrast, the target compound’s ethyl/methyl substituents likely reduce electrophilicity, favoring stability under physiological conditions .

Heterocyclic Derivatives with Similar Substituents

2-Ethyl-1,3-dimethylbenzene ()

This benzene derivative (CAS 693-54-9) shares ethyl and methyl substituents but lacks the quinoline nitrogen heterocycle. The absence of the heteroatom reduces polarity and alters electronic properties, making it less suitable for applications requiring hydrogen bonding or charge interactions .

2-Ethyl-1,3-oxazole-4-carboxylic Acid ()

The oxazole core differs from quinoline, but the ethyl and methyl groups at positions 1 and 3 mirror the target compound’s substitution pattern. However, the carboxylic acid group in this oxazole derivative introduces high acidity (pKa ~3–4), whereas the hydroiodide salt in the target compound may enhance water solubility without significant acidity .

Hydroiodide Salts and Counterion Effects

Formamidine Hydroiodide ()

Formamidine hydroiodide (CAS 879643-71-7) shares the hydroiodide counterion but has a simpler structure (CH₄N₂·HI). Key comparisons include:

- Solubility : Hydroiodide salts generally exhibit higher solubility in polar solvents compared to hydrochloride or hydrobromide analogs.

- Storage : Both compounds require stringent storage (2–8°C under inert gas) to prevent degradation, as iodide ions are prone to oxidation .

Biological Activity

2-Ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide (CID 45488433) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications against parasitic diseases such as Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

The compound is characterized by the following chemical structure and properties:

- Chemical Formula : C13H17IN2

- Molecular Weight : 304.19 g/mol

- Solubility : Aqueous solubility is a critical factor for its bioavailability and efficacy in biological systems.

Antiparasitic Activity

Research indicates that quinolinimine derivatives exhibit significant antiparasitic properties. For instance, a related compound, 22a, demonstrated an effective concentration (EC50) of 0.013 μM against T. brucei, alongside an aqueous solubility of 880 μM, suggesting that structural modifications can enhance both potency and solubility .

Table 1: Antiparasitic Activity of Quinolinimine Derivatives

| Compound | EC50 (μM) | Aqueous Solubility (μM) | Remarks |

|---|---|---|---|

| 22a | 0.013 | 880 | High potency against T. brucei |

| NEU-1953 | 0.43 | 44 | Moderate potency; poor solubility |

| 10e | 0.19 | 990 | Improved solubility and potency |

The mechanism through which quinolinimine compounds exert their antiparasitic effects often involves the inhibition of mitochondrial electron transport chains in parasites, leading to energy depletion and cell death. The structural features of these compounds facilitate their interaction with mitochondrial targets, enhancing their efficacy .

Study on Efficacy in Mouse Models

A study conducted on mouse models infected with T. brucei showed that treatment with derivatives of quinolinimine led to significant reductions in parasitemia levels. For example, a mouse treated with compound 5v exhibited a 58-fold reduction in trypanosome tissue load after four days of treatment .

Table 2: Efficacy Results in Mouse Models

| Compound | Dosage (mg/kg) | Days of Treatment | Reduction in Parasitemia (Fold) |

|---|---|---|---|

| 5v | 30 | 4 | 58 |

| 5w | 60 | 7 | No significant difference |

Pharmacokinetics

Pharmacokinetic studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of quinolinimine compounds. The pharmacokinetic profile influences the dosing regimen and therapeutic potential.

Key Pharmacokinetic Parameters

- Half-Life : Investigations into the half-life of these compounds indicate that modifications to the side chains can significantly alter metabolic stability.

- Bioavailability : The choice of salt form (e.g., hydroiodide) can affect bioavailability and solubility, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1,3-dimethyl-4(1H)-quinolinimine hydroiodide, and how can purity be optimized?

- Methodology : Synthesis typically involves quaternization of the quinoline base with methyl iodide or ethyl iodide in a polar solvent (e.g., acetonitrile or DMF). For hydroiodide salts, hydroiodic acid (HI) is often used as the iodide source. Purification via column chromatography (30–80% ethyl acetate in hexanes) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Residual solvents should be removed under reduced pressure, and hygroscopic intermediates must be handled under inert gas (e.g., argon) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- Personal Protection : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .

- Respiratory Protection : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Collect waste in sealed containers labeled for halogenated organics and coordinate with certified waste management services .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- 1H NMR : Look for characteristic shifts: quinoline protons (δ 7.5–8.5 ppm), methyl groups (δ 2.8–3.1 ppm), and ethyl substituents (δ 1.2–1.5 ppm for CH3, δ 2.4–2.6 ppm for CH2) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M-I]+ peaks.

- Elemental Analysis : Verify stoichiometry of C, H, N, and I (deviation <0.3%) .

Advanced Research Questions

Q. How does pressure or solvent polarity affect the crystallographic properties of hydroiodide salts in this structural class?

- Methodology : Perform single-crystal X-ray diffraction under varied pressures (e.g., 0.1–500 MPa) to study hydration or polymorphism. For example, hydroiodides like dabcoHI exhibit pressure-induced hydration, forming hydrates with distinct unit cell parameters (e.g., a = 14.896 Å, b = 21.236 Å) .

- Data Interpretation : Compare packing motifs (e.g., π-π stacking of quinoline rings) and hydrogen-bonding networks using software like Mercury or Olex2 .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?

- Case Study : If 1H NMR shows unexpected splitting, consider:

- Dynamic Effects : Rotameric equilibria of ethyl or methyl groups can cause signal broadening. Use variable-temperature NMR (e.g., 25–60°C) to stabilize conformers .

- Impurity Analysis : Run HSQC or COSY to distinguish coupling patterns from byproducts .

Q. How can computational modeling predict the reactivity of this compound in catalytic or photophysical applications?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) for redox potential or charge-transfer behavior.

- MD Simulations : Model interactions with solvents (e.g., water vs. DMSO) to predict solubility or aggregation tendencies .

Q. What experimental designs are optimal for studying its stability under thermal or photolytic stress?

- Protocol :

- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under N2 to identify decomposition thresholds.

- UV-Vis Stability : Expose solutions to UV light (254 nm) and monitor absorbance changes over 24 hours. Use LC-MS to identify degradation products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.